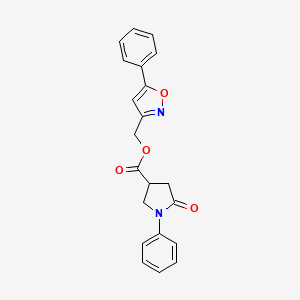![molecular formula C15H18F3NO B6498041 8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1408884-42-3](/img/structure/B6498041.png)
8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol” is a chemical compound with a complex structure . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular formula of the compound is C15H18F3NO . The structure is complex, with a bicyclic scaffold at its core . More detailed structural information may be available in specific databases or scientific literature.科学研究应用
8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol has been used in a variety of scientific research applications. It has been used in drug development, as it has been found to be a potent inhibitor of the enzyme acetylcholinesterase. This enzyme is important in the regulation of neurotransmitter release, and this compound can be used to study its inhibition. This compound has also been used in biochemical research, as it can be used to study the binding of small molecules, such as drugs, to proteins. Additionally, this compound has been used in the study of enzyme kinetics, as it can be used to study the effects of various compounds on enzyme activity.
作用机制
- The compound’s primary target is not explicitly mentioned in the available literature. However, it belongs to the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids. Tropane alkaloids exhibit diverse biological activities .
Target of Action
Pharmacokinetics (ADME)
实验室实验的优点和局限性
8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a high affinity for its target enzyme, which makes it an ideal choice for studying the inhibition of the enzyme. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic in large doses, so caution must be taken when using it in experiments.
未来方向
There are a number of potential future directions for the use of 8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol in scientific research. It could be used to study the effects of acetylcholine on other tissues, such as the heart and lungs. Additionally, it could be used to study the inhibition of other enzymes, such as proteases and phosphatases. It could also be used to study the effects of various drugs on enzyme activity. Finally, it could be used to study the effects of various drugs on neurological processes, such as memory and learning.
合成方法
8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol can be synthesized in a few different ways. The most common method is through a Grignard reaction, in which an alkyl halide reacts with a magnesium-halide complex. This reaction produces a carbanion, which can then react with a variety of other compounds, such as aldehydes and ketones, to produce this compound. Another method of synthesis is through a Friedel-Crafts alkylation reaction, in which a trifluoromethylbenzene is reacted with an alkyl halide to produce this compound.
属性
IUPAC Name |
8-[[4-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)11-3-1-10(2-4-11)9-19-12-5-6-13(19)8-14(20)7-12/h1-4,12-14,20H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHROUZPAIMNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6497984.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B6497992.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B6497995.png)
![4-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B6498002.png)
![2-(thiophen-2-yl)-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6498010.png)
![N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide](/img/structure/B6498015.png)
![4-methoxy-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6498022.png)
![2-(4-methoxyphenyl)-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6498023.png)
![3-cyclohexyl-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}propanamide](/img/structure/B6498035.png)
![4-ethoxy-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6498040.png)
![methyl (2E)-2-{[4-(diethylamino)phenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6498045.png)